molecular formula C19H28O2 B12415976 Dehydroepiandrosterone-13C3

Dehydroepiandrosterone-13C3

Cat. No.: B12415976
M. Wt: 291.40 g/mol
InChI Key: FMGSKLZLMKYGDP-UXANGDFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroepiandrosterone-13C3 is a stable isotope-labeled version of dehydroepiandrosterone, a naturally occurring steroid hormone. This compound is used primarily in scientific research to study the metabolism and pharmacokinetics of dehydroepiandrosterone and its derivatives. The incorporation of carbon-13 isotopes allows for precise tracking and quantification in various biological systems .

Preparation Methods

The preparation of dehydroepiandrosterone-13C3 involves the synthesis of dehydroepiandrosterone followed by the incorporation of carbon-13 isotopes. One common method involves the use of labeled precursors in the biosynthetic pathway of dehydroepiandrosterone. For instance, starting from labeled cholesterol, the compound can be synthesized through a series of enzymatic reactions involving cytochrome P450 enzymes . Industrial production methods often utilize advanced techniques such as chemoenzymatic processes to achieve high yields and purity .

Chemical Reactions Analysis

Dehydroepiandrosterone-13C3 undergoes various chemical reactions similar to its non-labeled counterpart. These reactions include:

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions are typically other labeled steroids, which are useful for further research and analysis .

Mechanism of Action

The mechanism of action of dehydroepiandrosterone-13C3 is similar to that of dehydroepiandrosterone. It acts as a precursor to androgens and estrogens, which are essential for various physiological functions. The compound is metabolized by enzymes such as cytochrome P450 to produce active hormones that bind to specific receptors and modulate gene expression . In the brain, this compound can influence neurogenesis and protect neurons from excitotoxicity .

Comparison with Similar Compounds

Dehydroepiandrosterone-13C3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:

These compounds share similar chemical properties but differ in their specific labeling and applications, making this compound a valuable tool for targeted research.

Properties

Molecular Formula

C19H28O2

Molecular Weight

291.40 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1/i7+1,11+1,13+1

InChI Key

FMGSKLZLMKYGDP-UXANGDFNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(C[13CH2][13C@@H]([13CH2]4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C

Origin of Product

United States

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